1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Scientific Research Applications
Synthetic Methods and Molecular Interactions
Research on similar compounds focuses on synthesizing novel organic compounds and analyzing their molecular interactions. For instance, studies have detailed the synthesis of novel compounds like trifluoromethoxy-indole-dione derivatives and their crystal structures, highlighting the importance of hydrogen bonding and molecular interactions in determining the molecular conformation and properties (Kaynak, Özbey, & Karalı, 2013). These insights are crucial for designing molecules with tailored properties for specific applications.
Material Science and Organic Electronics
Compounds with pyrrole and dione functionalities are extensively researched for their applications in material science, particularly in organic electronics. Studies on naphthalimide derivatives and luminescent polymers containing pyrrolopyrrole dione units have demonstrated their potential in organic light-emitting diodes (OLEDs) and photoluminescent materials, owing to their strong fluorescence and specific electronic properties (Luo et al., 2015); (Zhang & Tieke, 2008). These findings suggest the potential of such compounds in developing advanced materials for optoelectronic devices.
Biological Activities and Applications
Additionally, derivatives of indole-dione and similar heterocyclic compounds have been explored for their biological activities. Research has included the synthesis of fluorine-containing indole-dione derivatives and their evaluation as antibacterial agents, indicating the broader pharmaceutical and medicinal chemistry applications of these chemical structures (Joshi, Pathak, & Jain, 1981). This area of research is promising for the discovery of new therapeutic agents.
properties
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-15-12-19-20(13-16(15)2)32-24-21(23(19)29)22(17-4-3-5-18(26)14-17)28(25(24)30)7-6-27-8-10-31-11-9-27/h3-5,12-14,22H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWRKDQNTCLUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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